4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C27H29FN2O5 , is a complex molecule that combines various functional groups. Let’s break it down:
4-[4-(Allyloxy)-3-methylbenzoyl]: This part consists of an allyloxy group attached to a 3-methylbenzoyl moiety.
3-hydroxy-1-[2-(4-morpholinyl)ethyl]: Here, we have a hydroxy group linked to a morpholinyl-ethyl chain.
5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: This segment features a pyrrolone ring fused with a phenoxyphenyl group.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify functional groups, such as converting alcohols to ketones or aldehydes.
Reduction: Reduction reactions may reduce carbonyl groups or other functional moieties.
Substitution: Substituting specific atoms or groups can alter the compound’s properties.
Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. For example, oxidations might involve potassium permanganate (KMnO4), while reductions could use sodium borohydride (NaBH4).
Major Products: The products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
Researchers explore this compound’s applications across several fields:
Chemistry: It serves as a model compound for studying complex reactions and functional group interactions.
Biology: Its interactions with biological macromolecules (e.g., proteins, nucleic acids) could be investigated.
Medicine: Potential pharmaceutical applications, such as drug design or targeting specific pathways.
Industry: Perhaps as a precursor for synthesizing other valuable compounds.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) or interfering with cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
. Highlighting its uniqueness will require further investigation.
Properties
CAS No. |
617696-12-5 |
---|---|
Molecular Formula |
C33H34N2O6 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H34N2O6/c1-3-18-40-28-13-12-25(21-23(28)2)31(36)29-30(24-8-7-11-27(22-24)41-26-9-5-4-6-10-26)35(33(38)32(29)37)15-14-34-16-19-39-20-17-34/h3-13,21-22,30,36H,1,14-20H2,2H3/b31-29- |
InChI Key |
IPBFNAKUONEROE-YCNYHXFESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.